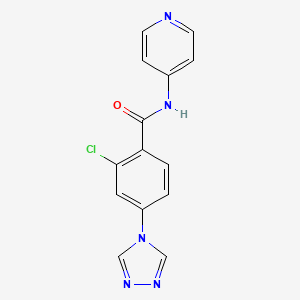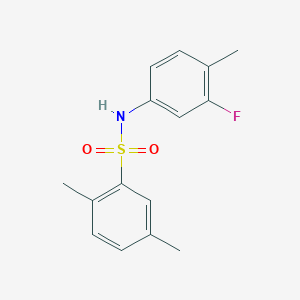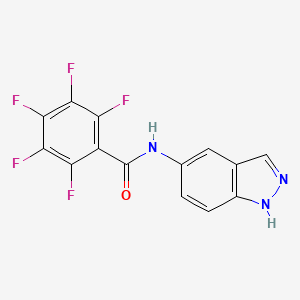![molecular formula C22H31N3O B5435796 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5435796.png)
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine, also known as A-366, is a novel small molecule that has gained significant attention in the scientific community due to its potential as a therapeutic agent. A-366 is a selective inhibitor of the histone H3K9 methyltransferase G9a, which plays a crucial role in regulating gene expression.
Mecanismo De Acción
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine selectively inhibits G9a, which is responsible for the methylation of histone H3K9. Histone methylation plays a crucial role in regulating gene expression, and aberrant methylation patterns have been observed in various diseases, including cancer. By inhibiting G9a, this compound can modulate gene expression and potentially lead to the suppression of cancer cell growth. Additionally, this compound has been shown to have neuroprotective effects by reducing neuronal cell death and inflammation through the inhibition of G9a.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various disease models. In cancer models, this compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. In models of Parkinson's and Alzheimer's disease, this compound has been shown to reduce neuronal cell death and inflammation. Furthermore, this compound has been studied for its potential as an anti-inflammatory agent in cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine has several advantages for lab experiments, including its high purity and yield, as well as its selective inhibition of G9a. However, this compound also has some limitations, including its relatively short half-life and potential off-target effects.
Direcciones Futuras
There are several future directions for research on 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine, including its potential as a therapeutic agent in cancer, neurological disorders, and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential off-target effects. Furthermore, the development of more potent and selective G9a inhibitors could lead to the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine involves a multi-step process, starting with the preparation of 3,5-dimethyladamantane-1-carboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with 2-pyridylpiperazine to yield the final product. The synthesis of this compound has been optimized to yield high purity and yield, making it a viable candidate for further research.
Aplicaciones Científicas De Investigación
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, neurological disorders, and cardiovascular diseases. One of the key applications of this compound is its ability to inhibit G9a, which is overexpressed in many cancer types. By inhibiting G9a, this compound can regulate gene expression and potentially lead to the suppression of cancer cell growth. This compound has also been shown to have neuroprotective effects by reducing neuronal cell death and inflammation in models of Parkinson's and Alzheimer's disease. Furthermore, this compound has been studied for its potential as an anti-inflammatory agent in cardiovascular diseases.
Propiedades
IUPAC Name |
(3,5-dimethyl-1-adamantyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O/c1-20-11-17-12-21(2,14-20)16-22(13-17,15-20)19(26)25-9-7-24(8-10-25)18-5-3-4-6-23-18/h3-6,17H,7-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBRMZWGJZIXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)N4CCN(CC4)C5=CC=CC=N5)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[8-methyl-2-(morpholin-4-ylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidin-3-ol](/img/structure/B5435736.png)
![1-{3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone](/img/structure/B5435740.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-oxo-2-phenylacetamide](/img/structure/B5435749.png)
![2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]benzamide](/img/structure/B5435755.png)
![N-[2-(cyclopentylthio)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5435758.png)
![4-({(2R,5S)-5-[(5-fluoropyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)-1,4-oxazepane](/img/structure/B5435763.png)
![1'-[(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5435778.png)
![N-[1-(2-methylphenyl)propyl]cyclopentanecarboxamide](/img/structure/B5435784.png)
![ethyl {3-[2-cyano-2-(4-nitrophenyl)vinyl]-2-methyl-1H-indol-1-yl}acetate](/img/structure/B5435795.png)
![ethyl 2-[4-(diethylamino)benzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5435803.png)
